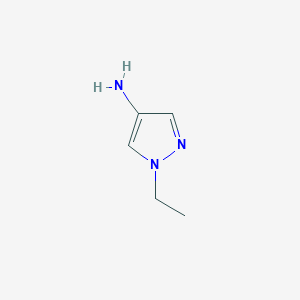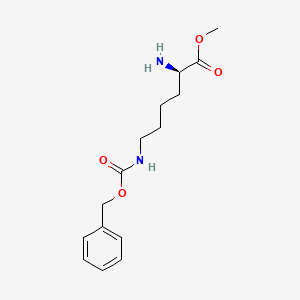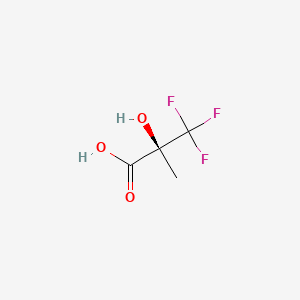![molecular formula C8H8N2O B1310979 Imidazo[1,2-a]pyridin-6-ylmethanol CAS No. 132213-07-1](/img/structure/B1310979.png)
Imidazo[1,2-a]pyridin-6-ylmethanol
Vue d'ensemble
Description
Imidazo[1,2-a]pyridin-6-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It is recognized as an important fused bicyclic 5–6 heterocycle and is considered a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis
The molecular structure of this compound is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C8H8N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-5,11H,6H2 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, including this compound, can undergo various chemical reactions. These include radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 148.16 .Applications De Recherche Scientifique
Versatile Therapeutic Applications
Imidazo[1,2-a]pyridine is recognized as a versatile scaffold in medicinal chemistry, exhibiting a wide range of applications. It's involved in various therapeutic areas including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic activities, and as a proton pump inhibitor and insecticide. This scaffold is also present in several marketed preparations such as zolimidine, zolpidem, and alpidem. Structural modifications of this scaffold are ongoing to develop novel therapeutic agents (Deep et al., 2016).
Synthesis and Functionalization
The synthesis and functionalization of imidazo[1,2-a]pyridines are crucial in medicinal chemistry. New methods have been developed for their synthesis using readily available starting substrates and catalysts under mild conditions. These developments are aimed at enhancing biological activity and creating functionalized imidazo[1,2-a]pyridine derivatives (Ravi & Adimurthy, 2017).
Pharmacological Properties
Imidazo[1,2-a]pyridine's pharmacological properties have been extensively studied. Research has focused on enzyme inhibitors, receptor ligands, and anti-infectious agents. The analogues of imidazo[1,2-a]pyridine exhibit significant biological activities, justifying further exploration in these areas (Enguehard-Gueiffier & Gueiffier, 2007).
Antitumor Therapy
Imidazo[1,2-a]pyridine has shown potential as an anticancer agent. It has been classified based on inhibition of various cellular pathways and tumor cell lines. Several analogues are in clinical trials, highlighting its promise in antitumor therapy (Goel, Luxami, & Paul, 2016).
Antiulcer Properties
Substituted imidazo[1,2-a]pyridines have been identified as novel antiulcer agents. They exhibit gastric antisecretory and cytoprotective properties, potentially involving the inhibition of H+/K+-ATPase enzyme. This discovery led to the development and clinical evaluation of specific compounds like SCH 28080 (Kaminski et al., 1985).
Metal-Free Synthesis
A transition-metal-free three-component reaction has been developed for constructing imidazo[1,2-a]pyridines. This approach allows the formation of C-N, C-O, and C-S bonds, representing a significant advance in the field (Cao et al., 2014).
Antiviral Activity
Imidazo[1,2-a]pyridines with a thioether side chain have shown pronounced activity against human cytomegalovirus and varicella-zoster virus. Their structure-activity relationship underlines their potential in antiviral therapy (Gueiffier et al., 1998).
N-Heterocyclic Carbene Synthesis
The imidazo[1,5-a]pyridine skeleton provides a platform for generating new types of stable N-heterocyclic carbenes. This has implications for the creation of novel compounds and their applications in various fields of chemistry (Alcarazo et al., 2005).
Mécanisme D'action
- Imidazo[1,2-a]pyridin-6-ylmethanol is a fused bicyclic heterocycle with applications in medicinal chemistry. While specific targets for this compound may vary, it is recognized as a versatile “drug prejudice” scaffold .
- Further investigation reveals that this compound inhibits microtubule polymerization by binding to the colchicine site. This leads to inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .
- The interaction with methanol stabilizes all species through hydrogen bonding, facilitating the location of stationary points upon irradiation with light .
Target of Action
Mode of Action
Result of Action
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only in well-ventilated areas or outdoors .
Orientations Futures
Given the wide range of applications of imidazo[1,2-a]pyridines in medicinal chemistry and material science, there is significant interest in developing new synthesis strategies and exploring their potential uses . Future research may focus on designing and synthesizing new derivatives, investigating their biological activities, and optimizing their properties for specific applications.
Analyse Biochimique
Biochemical Properties
Imidazo[1,2-a]pyridin-6-ylmethanol plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphatidylinositol 3-kinase, a lipid kinase involved in cell growth, proliferation, and survival . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This compound’s ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of phosphatidylinositol 3-kinase, which plays a key role in the PI3K signaling pathway . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell growth and survival. Additionally, this compound has shown submicromolar inhibitory activity against various tumor cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors. For instance, its interaction with phosphatidylinositol 3-kinase involves binding to the enzyme’s active site, leading to inhibition of its catalytic activity . This inhibition can result in downstream effects on cell signaling pathways and gene expression. Additionally, this compound may also interact with other biomolecules, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability and degradation can vary depending on factors such as temperature, pH, and exposure to light. Long-term studies have indicated that this compound can have sustained effects on cellular function, with some studies reporting prolonged inhibition of enzyme activity and changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and optimizing its use in research.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit enzyme activity and alter cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as cellular damage and disruption of normal physiological functions . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and ensuring its safe use in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For example, its interaction with phosphatidylinositol 3-kinase can affect the PI3K signaling pathway, leading to changes in metabolic flux and metabolite levels . Additionally, this compound may be metabolized by other enzymes, resulting in the formation of metabolites that can further influence cellular processes . Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and optimizing its use in research and therapy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it can interact with target biomolecules and exert its effects . The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects. Understanding the transport and distribution mechanisms of this compound is important for optimizing its delivery and maximizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
Propriétés
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOADZOTWIMSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427615 | |
| Record name | imidazo[1,2-a]pyridin-6-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132213-07-1 | |
| Record name | imidazo[1,2-a]pyridin-6-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1310896.png)
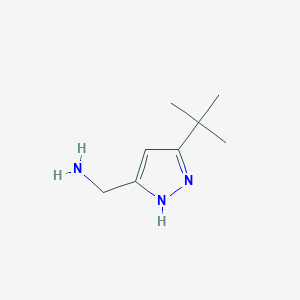
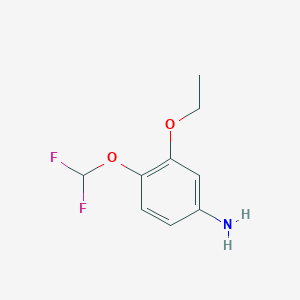
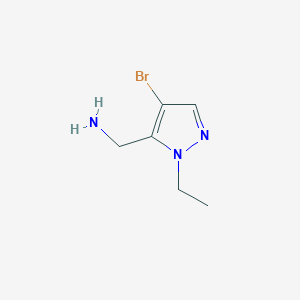

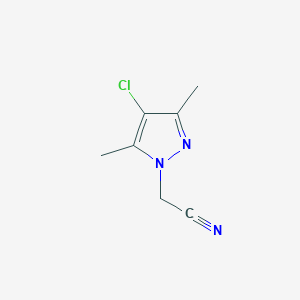
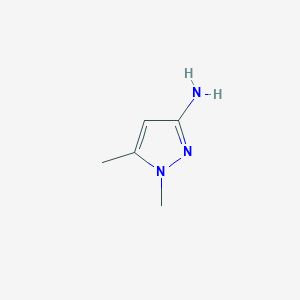
![Ethyl imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B1310921.png)

